
Hemiasterlin derivative-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hemiasterlin derivative-1 is a synthetic analogue of hemiasterlin, a natural tripeptide originally isolated from marine sponges. Hemiasterlin and its derivatives are known for their potent cytotoxic properties, particularly their ability to inhibit tubulin polymerization, which disrupts microtubule dynamics and induces cell cycle arrest .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hemiasterlin derivative-1 involves several key steps. One approach includes a dynamic resolution to afford the A-fragment with high enantiomeric excess, followed by the preparation of cyclic C fragments that interact with tubulin through hydrogen bonds . Another method utilizes a convergent multicomponent strategy, featuring a four-component Ugi reaction as the key step . This approach enables rapid access to this compound and its analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies mentioned above can be scaled up for industrial applications. The use of efficient and convergent synthetic routes is crucial for large-scale production.
化学反応の分析
Types of Reactions: Hemiasterlin derivative-1 primarily undergoes reactions that involve its interaction with tubulin. These reactions include:
Inhibition of Tubulin Polymerization: this compound binds to the tubulin protein, preventing its polymerization into microtubules
Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest and apoptosis.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of this compound include amino acids, protecting groups, and coupling agents
Conditions: Typical reaction conditions involve moderate temperatures, specific solvents, and controlled pH levels to ensure high yield and purity
Major Products: The major product of these reactions is this compound itself, which exhibits potent cytotoxicity and antimitotic activity .
科学的研究の応用
Hemiasterlin derivative-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying the mechanisms of tubulin polymerization and microtubule dynamics
Biology: In biological research, this compound is used to investigate cell cycle regulation, mitotic spindle formation, and apoptosis
Medicine: this compound has shown promise as a potential anticancer agent due to its ability to induce cancer cell death at low nanomolar concentrations It is being explored for use in targeted cancer therapeutics, including antibody-drug conjugates.
Industry: The compound’s potent cytotoxic properties make it a candidate for the development of new anticancer drugs and therapeutic agents
作用機序
Hemiasterlin derivative-1 exerts its effects by targeting the tubulin protein, a key component of the microtubule cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2-M phase and induces apoptosis through the activation of caspase-3 and poly ADP ribose polymerase cleavage . This compound primarily targets the alpha-tubulin subunit, distinguishing it from other tubulin-targeted drugs that mainly target the beta-tubulin subunit .
類似化合物との比較
Hemiasterlin derivative-1 is unique among tubulin inhibitors due to its specific targeting of the alpha-tubulin subunit and its potent cytotoxicity at low concentrations . Similar compounds include:
Taltobulin (HTI-286): A synthetic analogue of hemiasterlin that also inhibits tubulin polymerization and has advanced to clinical trials.
Vinca Alkaloids: Natural products that induce tubulin depolymerization and are used as anticancer agents.
Taxanes: Compounds that stabilize tubulin and prevent its depolymerization, leading to cell cycle arrest.
This compound stands out due to its structural simplicity and potent antimitotic activity, making it an ideal target for synthetic modification and therapeutic development .
特性
分子式 |
C20H36N2O5 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C20H36N2O5/c1-12(2)14(11-13(3)17(24)25)22(10)16(23)15(19(4,5)6)21-18(26)27-20(7,8)9/h11-12,14-15H,1-10H3,(H,21,26)(H,24,25)/b13-11+/t14-,15-/m1/s1 |
InChIキー |
UNHFGLBMJZHQMM-MLOLEURXSA-N |
異性体SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


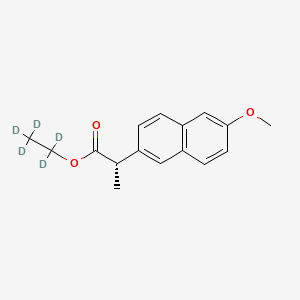
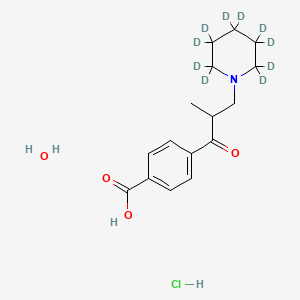
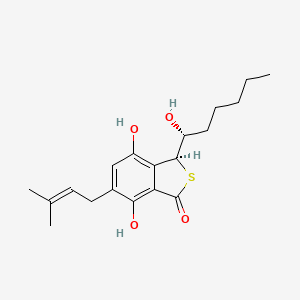
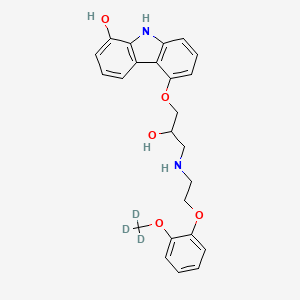
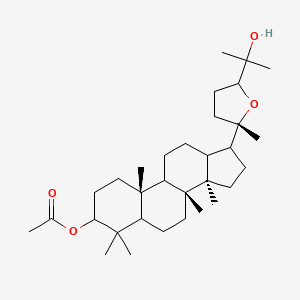
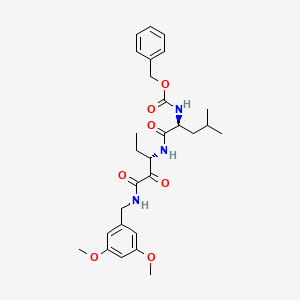
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

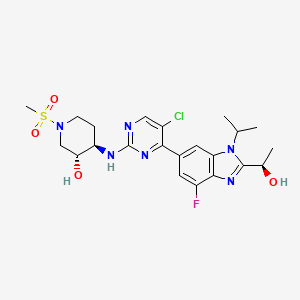
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)




